REACTION_CXSMILES
|
CO[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.COC(=O)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C[O-].[Na+].Cl>C(Cl)(Cl)Cl.O>[CH2:14]([C:3]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[O:10])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=CC=C1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=CC=C1)=O
|
Name
|
sodium methylate
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to 5°C
|
Type
|
FILTRATION
|
Details
|
The white crystals which form are collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
CUSTOM
|
Details
|
melt at 225°C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |